1H and 13C NMR spectral data for 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole
1H and 13C NMR spectral data for 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole
Introduction: The Structural Significance of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] These five-membered heterocyclic compounds are recognized for their metabolic stability and their ability to act as bioisosteres for ester and amide groups, enhancing pharmacokinetic profiles.[4][5] Their derivatives exhibit a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][5]
2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole is a key synthetic intermediate, combining the stable oxadiazole core with a reactive chloromethylbenzyl group, making it a valuable building block for more complex drug candidates. Unambiguous structural confirmation is paramount for its use in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of the title compound, grounded in established principles and data from analogous structures. We will not only present the predicted spectral data but also explain the underlying chemical principles and experimental considerations necessary for its acquisition and interpretation.
Molecular Structure and NMR Assignment Framework
To systematically analyze the NMR spectra, we must first deconstruct the molecule into its constituent proton and carbon environments. The structure is comprised of three key fragments: a para-substituted benzene ring, a chloromethyl group (-CH₂Cl), and a methyl-substituted 1,3,4-oxadiazole ring.
Figure 1: Molecular structure of 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole with atom numbering for NMR assignment.
Part 1: ¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides critical information on the number of distinct proton environments, their relative abundance (integration), and their connectivity through spin-spin coupling.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A robust experimental setup is the foundation of reliable data. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.
Workflow: From Sample to Spectrum
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
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Choice of Solvent: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative for less soluble compounds. It is crucial to be aware of the residual solvent peak's chemical shift (CDCl₃: ~7.26 ppm; DMSO-d₆: ~2.50 ppm) to avoid signal overlap.[6][7] The choice of solvent can slightly influence chemical shifts due to varying intermolecular interactions.[8][9][10][11]
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Instrument Frequency: A spectrometer operating at 400 MHz or higher is recommended. Higher field strengths improve signal dispersion, which is particularly useful for resolving the fine structure of the aromatic protons' coupling pattern.
Predicted ¹H NMR Spectrum and Interpretation
Based on the molecular structure and established chemical shift principles, we can predict three distinct signals.[12][13]
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Aromatic Protons (H2'/H6' and H3'/H5'):
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Expected Chemical Shift: 7.50 - 8.10 ppm.
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Rationale: Protons on a benzene ring are significantly deshielded due to the ring current effect.[13] The 1,3,4-oxadiazole ring is an electron-withdrawing group, which will deshield the adjacent protons (H2'/H6') more than the protons meta to it (H3'/H5'). This results in two distinct signals.
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Multiplicity: This para-substituted system will appear as a classic AA'BB' system, which often simplifies to two distinct doublets at high field strengths. We expect a doublet for H2'/H6' and a corresponding doublet for H3'/H5', each with a typical ortho-coupling constant (³J) of approximately 8-9 Hz.
-
Integration: Each doublet will integrate to 2H.
-
-
Chloromethyl Protons (-CH₂Cl, H7'):
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Expected Chemical Shift: ~4.70 ppm.
-
Rationale: The protons of this methylene group are attached to a carbon that is bonded to both an aromatic ring and a highly electronegative chlorine atom. Both groups are deshielding, shifting the signal significantly downfield compared to a simple alkyl group.
-
Multiplicity: As there are no adjacent protons, this signal will appear as a sharp singlet.
-
Integration: The signal will integrate to 2H.
-
-
Oxadiazole-Methyl Protons (-CH₃, H-Me):
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Expected Chemical Shift: ~2.60 ppm.
-
Rationale: A methyl group attached directly to a heterocyclic aromatic ring typically appears in this region. The electron-withdrawing nature of the oxadiazole ring shifts it slightly downfield from a typical alkane methyl group.
-
Multiplicity: This signal will be a singlet due to the absence of neighboring protons.
-
Integration: The signal will integrate to 3H.
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Table 1: Summary of Predicted ¹H NMR Data for 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole (in CDCl₃)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H2'/H6' (Aromatic) | 7.95 - 8.10 | 2H | Doublet (d) | ~8.5 |
| H3'/H5' (Aromatic) | 7.50 - 7.65 | 2H | Doublet (d) | ~8.5 |
| H7' (-CH₂Cl) | ~4.70 | 2H | Singlet (s) | N/A |
| H-Me (-CH₃) | ~2.60 | 3H | Singlet (s) | N/A |
Part 2: ¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. This technique is essential for confirming the carbon skeleton.
Experimental Protocol
The sample prepared for ¹H NMR can be used directly. The acquisition typically involves a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure that each carbon signal appears as a singlet. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum and Interpretation
The molecule possesses 8 unique carbon environments, leading to 8 distinct signals in the proton-decoupled spectrum. The chemical shifts are predicted based on literature values for similar structural motifs.[14][15][16]
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Oxadiazole Ring Carbons (C2 and C5):
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Expected Chemical Shift: 160 - 168 ppm.
-
Rationale: Carbons within the 1,3,4-oxadiazole ring are highly deshielded due to their attachment to electronegative nitrogen and oxygen atoms and their aromatic character. They consistently appear in this downfield region.[15][16] C2, attached to the phenyl ring, and C5, attached to the methyl group, will have slightly different but close chemical shifts.
-
-
Aromatic Carbons (C1', C2'/C6', C3'/C5', C4'):
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Expected Chemical Shift: 120 - 145 ppm.
-
Rationale: Standard aromatic carbons appear in this range.
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C1' (ipso-carbon): This carbon, attached to the oxadiazole ring, will be found around 123-126 ppm.
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C4' (ipso-carbon): This carbon, bearing the chloromethyl group, is expected around 140-144 ppm.
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C2'/C6' and C3'/C5': These protonated carbons will appear in the typical aromatic region of ~127-130 ppm.
-
-
-
Chloromethyl Carbon (-CH₂Cl, C7'):
-
Expected Chemical Shift: ~45 ppm.
-
Rationale: The direct attachment of an electronegative chlorine atom deshields this sp³ carbon, placing its signal in this characteristic region.
-
-
Methyl Carbon (-CH₃, C-Me):
-
Expected Chemical Shift: ~11-14 ppm.
-
Rationale: This sp³ carbon is the most shielded in the molecule and will appear at the highest field (lowest ppm value).
-
Table 2: Summary of Predicted ¹³C NMR Data for 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole (in CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (Oxadiazole) | ~165.5 |
| C5 (Oxadiazole) | ~162.0 |
| C4' (Aromatic) | ~142.0 |
| C2'/C6' (Aromatic) | ~129.5 |
| C3'/C5' (Aromatic) | ~127.0 |
| C1' (Aromatic) | ~124.0 |
| C7' (-CH₂Cl) | ~45.2 |
| C-Me (-CH₃) | ~11.5 |
Structural Validation: A Self-Validating System Using 2D NMR
To provide unequivocal proof of the assignments in Tables 1 and 2, two-dimensional (2D) NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful as it maps direct one-bond correlations between protons and the carbons they are attached to.
Figure 3: Expected HSQC correlations confirming ¹H-¹³C one-bond connectivities.
An HSQC spectrum would show cross-peaks connecting the signals for H2'/H6' to C2'/C6', H3'/H5' to C3'/C5', the chloromethyl protons to the chloromethyl carbon, and the methyl protons to the methyl carbon. The absence of correlations for the quaternary carbons (C1', C4', C2, C5) further confirms their identity. This multi-faceted approach creates a self-validating dataset, ensuring the highest degree of confidence in the structural assignment.
Conclusion
The structural elucidation of 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole is definitively achieved through a combined ¹H and ¹³C NMR analysis. The ¹H NMR spectrum is characterized by two aromatic doublets, a downfield singlet for the chloromethyl group, and an upfield singlet for the methyl group. The ¹³C spectrum is distinguished by two highly deshielded oxadiazole carbons, four aromatic carbons, and two aliphatic carbons corresponding to the chloromethyl and methyl groups. These predicted spectral features provide a unique fingerprint for the title compound, enabling researchers, scientists, and drug development professionals to confidently verify its identity and purity, ensuring the integrity of subsequent research and development efforts.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Zarghi, A., & Zebardast, T. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7803. [Link]
-
Pattan, S. R., et al. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Research Journal of Pharmacy and Technology, 17(5), 2099-2107. [Link]
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 172791. [Link]
-
Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 16-19. [Link]
-
Patel, K. D., et al. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 355-367. [Link]
-
Perdih, A., & Perdih, F. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(8), 726-731. [Link]
-
S.B., P., & M., A. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.org. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25, 6605-6615. [Link]
-
Sindhe, M. A., et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 28(7), 1262-1269. [Link]
-
Tay, R. S., et al. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV. [Link]
-
Presnukhina, S., et al. (2025). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H). Learning Gate. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah. [Link]
-
Smith, W. B. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
-
Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]
-
Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3421. [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Weinberger, M. A., Mamer, O. A., & McCONNELL, H. M. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 44(18), 2135-2143. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1661. [Link]
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. unn.edu.ng [unn.edu.ng]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
